Chlormadinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

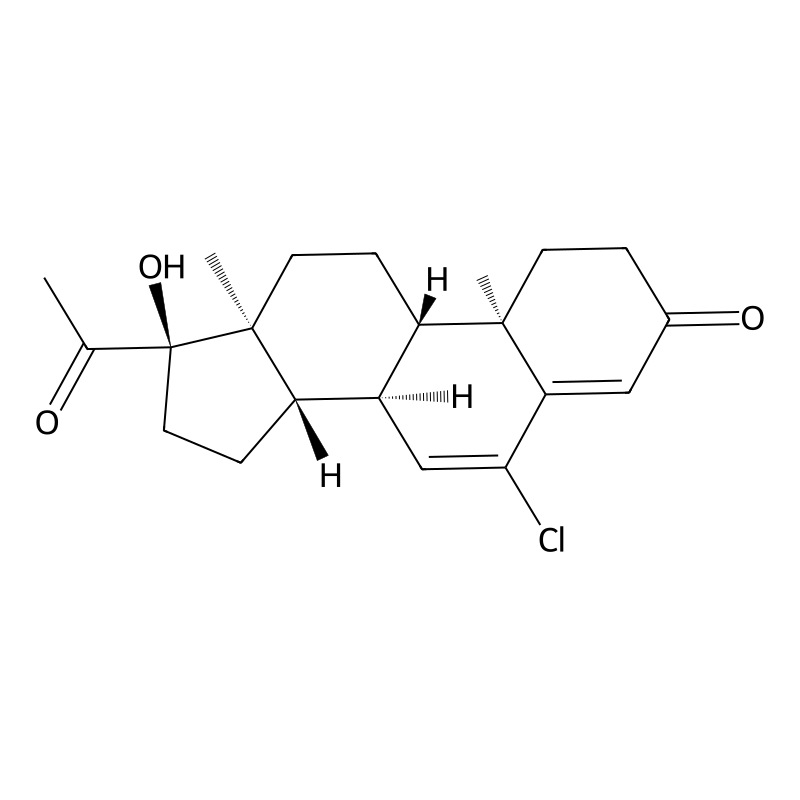

Chlormadinone (CAS 1961-77-9) is a synthetic 17α-hydroxy steroidal core (6-chloro-17-hydroxypregna-4,6-diene-3,20-dione) that serves as the direct, unesterified free-alcohol precursor to the widely utilized progestin, Chlormadinone Acetate (CMA). While CMA is the active pharmaceutical ingredient (API) deployed in oral contraceptives and anti-androgen formulations, the unesterified free alcohol is a critical procurement target for specialized industrial and laboratory applications. It is primarily procured as an advanced synthetic intermediate for 17α-esterification, a high-purity analytical reference standard for quantifying CMA hydrolysis and degradation in biological matrices, and a baseline ligand for structure-activity relationship (SAR) profiling. Its value lies in providing the exact 6-chloro-4,6-diene steroidal architecture while leaving the sterically hindered 17α-position open for custom derivatization or baseline comparative analysis [1].

Procuring generic progesterone or the final esterified API (Chlormadinone Acetate) cannot substitute for Chlormadinone (CAS 1961-77-9) in targeted chemical workflows. In API manufacturing, the 17α-hydroxyl group must remain unesterified to allow for custom esterification (e.g., forming propionates or regenerating the acetate under controlled, high-yield conditions); substituting with the already-esterified CMA halts the synthetic pathway. In analytical residue testing, legacy GC-MS workflows and stability-indicating assays require the alkaline hydrolysis of CMA into its free alcohol form prior to derivatization. Using CMA as a standard in these assays fails because it cannot quantify the extent of chemical hydrolysis or track the specific degradation product. Furthermore, in receptor binding assays, the free alcohol exhibits distinct thermodynamic binding kinetics compared to its esterified counterpart, making it an indispensable baseline for precise SAR mapping [1].

Reference Standard Suitability for CMA Alkaline Hydrolysis in GC-MS/LC-MS

In the analysis of gestagen residues in complex matrices, Chlormadinone Acetate (CMA) exhibits poor chromatographic characteristics in legacy GC-MS workflows, necessitating alkaline hydrolysis to its free alcohol form, Chlormadinone (CAS 1961-77-9), followed by derivatization (e.g., using HFBA). While modern LC-MS methods can bypass this hydrolysis step to achieve limits of detection (LOD) of 0.2 µg/kg directly for CMA, quantifying the extent of CMA degradation or validating the hydrolysis efficiency in legacy methods requires the exact free alcohol standard. Procuring the free alcohol ensures accurate calibration of recovery rates, as 100% of the target analyte is converted to this specific unesterified form during the alkaline hydrolysis step[1].

| Evidence Dimension | Analytical workflow requirement and standard matching |

| Target Compound Data | Chlormadinone (Free alcohol) acts as the direct hydrolysis product and exact quantification standard. |

| Comparator Or Baseline | Chlormadinone Acetate (CMA) |

| Quantified Difference | CMA requires chemical hydrolysis for GC-MS, converting 100% of the target analyte to the free alcohol (Chlormadinone) prior to derivatization. |

| Conditions | Alkaline hydrolysis followed by HFBA derivatization for GC-MS vs direct LC-MS. |

Analytical laboratories must procure the free alcohol to accurately calibrate recovery rates and degradation pathways of CMA in complex biological or environmental matrices.

Synthetic Precursor Efficiency for Sterically Hindered 17α-Esterification

The synthesis of the active pharmaceutical ingredient Chlormadinone Acetate requires the acetylation of the sterically hindered 17α-hydroxyl group. Standard acetylation conditions (e.g., acetic anhydride with pyridine or p-toluenesulfonic acid at room temperature for 2-3 hours) are employed to convert the free alcohol to the acetate. Procuring the advanced 6-chloro-17α-hydroxy intermediate (CAS 1961-77-9) allows manufacturers to bypass the complex multi-step sequences required to build the 6-chloro-4,6-diene core from basic precursors like solasodine or 17α-hydroxyprogesterone. This direct procurement eliminates at least three complex synthetic steps (epoxidation, chlorination, and dehydrogenation), directly yielding the final API upon a single esterification step [1].

| Evidence Dimension | Synthetic pathway reduction |

| Target Compound Data | Chlormadinone (CAS 1961-77-9) requires only 1 step (acetylation) to yield CMA. |

| Comparator Or Baseline | Early-stage precursors (e.g., solasodine or 17α-hydroxyprogesterone) |

| Quantified Difference | Eliminates 3+ complex synthetic steps (epoxidation, chlorination, dehydrogenation) compared to starting from unchlorinated precursors. |

| Conditions | Esterification using acetic anhydride, pyridine/p-toluenesulfonic acid, 2-3 hours. |

Procuring this exact advanced intermediate drastically reduces API manufacturing time and minimizes yield losses associated with forming the 6-chloro-4,6-diene steroidal system.

Steric Dependency of In Vivo Progestational Activity for SAR Profiling

The 17α-esterification of the steroidal core is the defining structural modification that imparts high oral bioavailability and progestational activity. While Chlormadinone Acetate (CMA) exhibits massive progestogenic potency—approximately 330 times that of progesterone in the Clauberg assay and up to 10,000 times the oral potency of progesterone in the McPhail assay—the unesterified free alcohol (Chlormadinone) demonstrates only a fraction of this activity. This drop in activity is due to rapid metabolic inactivation and altered receptor residency when the 17α-hydroxyl group is left unprotected. Procuring the free alcohol provides the necessary negative-control baseline for evaluating the pharmacokinetic protection afforded by novel 17α-ester modifications [1].

| Evidence Dimension | Progestational potency (Clauberg / McPhail assays) |

| Target Compound Data | Chlormadinone (free alcohol) exhibits baseline/low oral progestational activity. |

| Comparator Or Baseline | Chlormadinone Acetate (CMA) |

| Quantified Difference | CMA is up to 10,000-fold more potent orally than baseline unesterified progesterone, a massive activity shift directly dependent on the 17α-acetate group absent in the free alcohol. |

| Conditions | In vivo Clauberg (rabbit) and McPhail oral assays. |

For drug development and SAR profiling, the free alcohol acts as the indispensable baseline to quantify the metabolic shielding and potency amplification provided by specific ester groups.

Advanced Intermediate for API Manufacturing

Procuring Chlormadinone as a late-stage precursor for the synthesis of Chlormadinone Acetate (CMA) and novel 17α-ester analogs, bypassing the need for complex epoxidation and chlorination steps[1].

Analytical Reference Standard for Residue Testing

Utilizing the free alcohol as an exact quantitative standard for tracking the alkaline hydrolysis products of CMA in legacy GC-MS workflows and environmental degradation studies [2].

Baseline Ligand for Steroidal SAR Profiling

Employing the unesterified core in receptor binding assays (e.g., hPR and hAR) to quantify the thermodynamic and steric contributions of 17α-esterification to progestational and anti-androgenic activity [3].

References

- [1] US Patent US20040024230A1. 'Synthesis of cyproterone acetate and related gestagens.' (2004).

- [2] RIVM. 'EU CRL workshop: Analyses of Gestagens: an analytical update.' National Institute for Public Health and the Environment (2001).

- [3] Schneider, J., et al. 'Comparative Effects of Chlormadinone Acetate and Its 3- and 3-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors.' Pharmacology (2009).

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03D - Progestogens

G03DB - Pregnadien derivatives

G03DB06 - Chlormadinone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Other CAS

Wikipedia

Dates

INVIMA: Ladee (Chlormadinone, Ethinylestradiol) Oral Tablet